molecular formula C14H10F21O3P B14117864 Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate CAS No. 61726-45-2

Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate

Cat. No.: B14117864
CAS No.: 61726-45-2
M. Wt: 656.17 g/mol
InChI Key: UJGOERJAHVHANM-UHFFFAOYSA-N
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Description

Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate is a fluorinated organophosphorus compound It is characterized by its long perfluorinated alkyl chain, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate typically involves the reaction of a perfluorinated alkyl iodide with a phosphonate ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

    Preparation of Perfluorinated Alkyl Iodide: The perfluorinated alkyl iodide is prepared by the iodination of a perfluorinated alkyl alcohol.

    Reaction with Phosphonate Ester: The perfluorinated alkyl iodide is then reacted with a phosphonate ester in the presence of a base, such as potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups yields phosphonic acids, while nucleophilic substitution can yield a variety of substituted phosphonates.

Scientific Research Applications

Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate has several scientific research applications:

    Surface Chemistry: The compound is used to modify surfaces to impart hydrophobic and oleophobic properties. This is particularly useful in creating non-stick coatings and water-repellent materials.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, to enhance their chemical resistance and thermal stability.

    Biology and Medicine: The compound’s unique properties make it a candidate for drug delivery systems and biomedical devices, where surface modification is crucial.

    Industrial Applications: It is used in the production of specialty chemicals, lubricants, and surfactants due to its stability and resistance to harsh chemical environments.

Mechanism of Action

The mechanism of action of Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate involves its interaction with various molecular targets and pathways:

    Surface Modification: The long perfluorinated alkyl chain interacts with surfaces to create a low-energy barrier, resulting in hydrophobic and oleophobic properties.

    Chemical Stability: The phosphonate group provides chemical stability, making the compound resistant to oxidation and hydrolysis.

    Biological Interactions: In biomedical applications, the compound can interact with cellular membranes and proteins, potentially altering their function and enhancing drug delivery.

Comparison with Similar Compounds

Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonate can be compared with other similar fluorinated compounds:

    Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)phosphonic acid: This compound has a similar structure but with a phosphonic acid group instead of a phosphonate ester. It exhibits similar surface modification properties but may have different reactivity.

    Perfluorooctyl Phosphonate: A shorter-chain analog that provides similar hydrophobic properties but may have different solubility and reactivity profiles.

    Perfluorodecyl Sulfonate: Another fluorinated compound used for surface modification, but with a sulfonate group instead of a phosphonate. It may offer different chemical stability and reactivity.

Properties

CAS No.

61726-45-2

Molecular Formula

C14H10F21O3P

Molecular Weight

656.17 g/mol

IUPAC Name

12-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane

InChI

InChI=1S/C14H10F21O3P/c1-37-39(36,38-2)4-3-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h3-4H2,1-2H3

InChI Key

UJGOERJAHVHANM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC

Origin of Product

United States

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